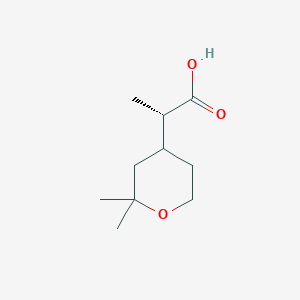
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid, also known as DMHPA, is an organic compound that belongs to the family of amino acids. It is a chiral molecule, which means that it exists in two different forms, known as enantiomers. DMHPA has been studied for its potential use in various scientific research applications, including drug discovery and development, and as a building block for the synthesis of other molecules.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal activity. (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been shown to enhance the activity of GABA receptors, which can lead to a decrease in neuronal excitability and a reduction in seizures.
Biochemical and Physiological Effects
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been shown to have anticonvulsant and neuroprotective effects in animal models. It has also been shown to have anxiolytic and sedative effects. (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been found to increase the levels of GABA in the brain, which can lead to a decrease in anxiety and an increase in relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and good solubility in water and organic solvents. However, one limitation of (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is that it is a chiral molecule, which can complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid. One area of interest is the development of (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid and its effects on the GABAergic system.
Métodos De Síntesis
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid can be synthesized in several ways, including the reaction of 2,2-dimethyloxirane with 2-methylpropanoic acid in the presence of a catalyst. Another method involves the reaction of 2,2-dimethyloxirane with acetic anhydride, followed by hydrolysis and decarboxylation.
Aplicaciones Científicas De Investigación
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been studied for its potential use in drug discovery and development. It has been shown to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has also been used as a building block for the synthesis of other molecules with potential pharmaceutical applications.
Propiedades
IUPAC Name |
(2S)-2-(2,2-dimethyloxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-13-10(2,3)6-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDZIPBQTPFWRR-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCOC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethyl-6-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2860263.png)
![Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate](/img/structure/B2860265.png)
![3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2860266.png)

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860268.png)
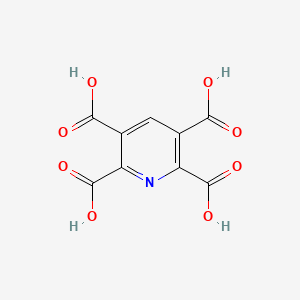
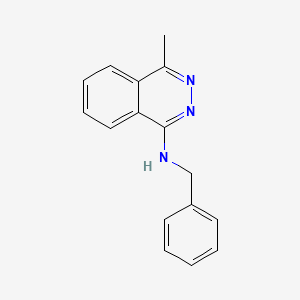
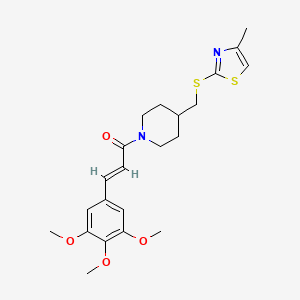
![N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2860274.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol](/img/structure/B2860276.png)
![Tert-butyl N-[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2860277.png)
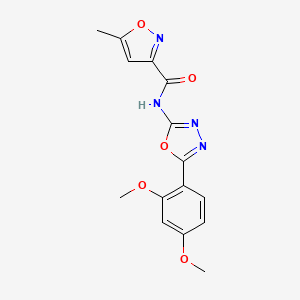
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2860284.png)
